molecular formula C21H21BrClN3O2S B3299671 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 899916-72-4

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B3299671
CAS No.: 899916-72-4
M. Wt: 494.8 g/mol
InChI Key: AZHSEAXMWPKOAJ-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an imidazole ring, and a chloro-methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde. The bromophenyl group is then introduced via a bromination reaction using bromine or a brominating agent.

The next step involves the formation of the sulfanyl linkage, which can be achieved through a nucleophilic substitution reaction between the imidazole derivative and a thiol compound. Finally, the chloro-methoxyphenylacetamide moiety is attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it could inhibit a key enzyme involved in a disease pathway, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-{[5-(4-fluorophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-{[5-(4-methylphenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrClN3O2S/c1-4-21(2)25-19(13-5-7-14(22)8-6-13)20(26-21)29-12-18(27)24-15-9-10-17(28-3)16(23)11-15/h5-11H,4,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSEAXMWPKOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

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